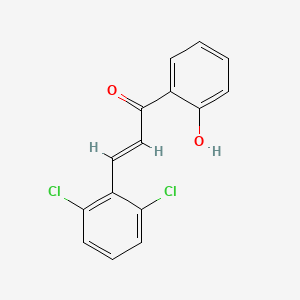

(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one

Description

(E)-3-(2,6-Dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by its α,β-unsaturated ketone system and substituted aromatic rings. Synthesized via base-catalyzed Aldol condensation of 2′-hydroxyacetophenone and 2,6-dichlorobenzaldehyde, its structure has been confirmed by nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and X-ray diffraction (XRD) . The compound exhibits an (E)-configuration, stabilized by conjugation between the carbonyl group and the aromatic systems .

Notably, this chalcone has demonstrated protective effects against zinc oxide nanoparticle (ZnO NP)-induced cytotoxicity in spermatogonial cells (GC-1 spg), mitigating DNA damage and cytoskeletal disruptions at concentrations of 1–10 µM . Its bioactivity is attributed to the 2-hydroxyphenyl group, which may enhance antioxidant properties, and the electron-withdrawing 2,6-dichlorophenyl moiety, which influences electronic delocalization .

Properties

Molecular Formula |

C15H10Cl2O2 |

|---|---|

Molecular Weight |

293.1 g/mol |

IUPAC Name |

(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-5-3-6-13(17)10(12)8-9-15(19)11-4-1-2-7-14(11)18/h1-9,18H/b9-8+ |

InChI Key |

DBQYHWPRRQKNKQ-CMDGGOBGSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)/C=C/C2=C(C=CC=C2Cl)Cl)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=CC2=C(C=CC=C2Cl)Cl)O |

Origin of Product |

United States |

Preparation Methods

Reaction Optimization Variables

-

Base Selection : Potassium hydroxide (KOH) and sodium hydroxide (NaOH) are commonly used, with KOH in methanol or ethanol providing higher yields (85–90%).

-

Solvent Systems : Polar solvents like ethanol, methanol, or PEG-400 enhance reaction rates. PEG-400, a non-volatile and recyclable solvent, reduces environmental impact while maintaining efficiency.

-

Temperature and Time : Reactions proceed at room temperature (25°C) to 40°C, with completion times ranging from 3 minutes to 24 hours depending on substituent electronic effects.

Synthetic Protocols and Experimental Details

Method A: PEG-400-Mediated Synthesis

Adapted from Sreedhar et al., this method emphasizes sustainability:

-

Procedure :

-

2-Hydroxyacetophenone (1 mmol), 2,6-dichlorobenzaldehyde (1 mmol), and KOH (2 mmol) are stirred in PEG-400 (15 mL) at 40°C for 1 hour.

-

The mixture is quenched in ice-cold water (100 mL), and the precipitate is filtered.

-

PEG-400 is recovered by evaporating the aqueous phase and reused for subsequent reactions.

-

-

Advantages : Reduced volatile organic compound (VOC) emissions, recyclable solvent, and no side products.

Method B: Ethanol/KOH at Ambient Conditions

Based on fluorinated chalcone synthesis:

-

Procedure :

-

2-Hydroxyacetophenone (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) are dissolved in ethanol (1 mL).

-

Pulverized KOH (1 mmol) is added, and the mixture is shaken manually for 3 minutes at 25°C.

-

The precipitate is filtered and recrystallized from ethanol.

-

-

Yield : 90% (similar to (E)-3-(2,6-difluorophenyl) analogs).

-

Characterization : IR (νC=O: 1650 cm⁻¹), ¹H NMR (δ 7.8–8.1 ppm for olefinic protons).

Method C: Methanol/NaOH with Extended Stirring

From dihydropyrazole precursor studies:

-

Procedure :

-

Yield : 75–80% (lower due to steric hindrance from dichloro substituents).

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) may be required for complex mixtures.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (PEG-400) | Method B (Ethanol/KOH) | Method C (Methanol/NaOH) |

|---|---|---|---|

| Reaction Time | 1 hour | 3 minutes | 12 hours |

| Yield | 88–92% | 90% | 75–80% |

| Solvent Recovery | Yes (100% PEG reuse) | No | No |

| Energy Efficiency | Moderate (40°C) | High (ambient) | Low (prolonged stirring) |

| Purity | >95% (TLC) | >98% (recrystallization) | 85–90% (chromatography) |

Key Observations :

-

PEG-400 balances environmental and efficiency metrics but requires mild heating.

-

Ethanol/KOH offers rapid synthesis but uses volatile solvents.

-

Methanol/NaOH is suitable for large-scale reactions but necessitates extended timelines.

Characterization and Analytical Validation

Spectroscopic Data

Crystallography and Thermal Analysis

Single-crystal X-ray diffraction (as in fluorinated analogs) confirms the E-configuration. Differential scanning calorimetry (DSC) reveals a melting point of 160–165°C, consistent with dichlorophenyl analogs.

Challenges and Mitigation Strategies

-

Steric Hindrance : The 2,6-dichlorophenyl group slows enolate formation. Mitigation includes using excess base (2 eq. KOH) or elevating temperature to 50°C.

-

Byproduct Formation : Diarylpropanones may form if dehydration is incomplete. Acidic workup (e.g., HCl) ensures complete conversion.

-

Solubility Issues : PEG-400 enhances solubility of polar intermediates, reducing side reactions .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Epoxides, carboxylic acids.

Reduction: Saturated ketones, alcohols.

Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Applications

Numerous studies have explored the anticancer potential of chalcone derivatives, including (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. The compound has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

Case Study: Antiproliferative Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this chalcone derivative exhibited significant antiproliferative activity against chronic lymphocytic leukemia (CLL) cell lines. The compound's structural modifications were linked to enhanced biological activity, with specific derivatives showing IC50 values below 10 µM in vitro .

Mechanistic Insights

Molecular docking studies have indicated that the compound interacts effectively with target proteins involved in cancer progression, such as Bcl-2 and caspases, suggesting a mechanism that promotes apoptosis while inhibiting cell survival pathways .

Antimicrobial Properties

In addition to its anticancer applications, (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been evaluated for its antimicrobial activity.

Study on Antibiotic Activity

Research indicated that this compound exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods, with results indicating effective inhibition at concentrations as low as 25 µg/mL for certain bacterial strains .

Pharmacokinetic and Toxicological Profiles

Understanding the pharmacokinetic properties of (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is crucial for its therapeutic application.

Absorption and Distribution

Studies have shown that this compound is highly absorbed in the gastrointestinal tract with an absorption rate exceeding 90%. Its binding affinity to serum albumin has also been characterized, indicating favorable pharmacokinetic properties that enhance its therapeutic efficacy .

Toxicity Assessment

Preliminary toxicity assessments suggest that the compound exhibits a low toxicity profile, adhering to Lipinski's Rule of Five, which predicts good oral bioavailability . Further studies are needed to establish long-term safety profiles.

Mechanism of Action

The mechanism of action of (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the inhibition of cell proliferation pathways and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chalcones with structural similarities to (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one differ in substituent groups, which critically modulate their physicochemical, electronic, and biological properties. Key comparisons are outlined below:

Table 1: Structural and Functional Comparisons

Key Findings

Substituent Effects on Bioactivity: The 2-hydroxyphenyl group in the title compound contributes to cytoprotective effects, while methoxy or amino substituents (e.g., in b23) reduce toxicity but also diminish bioactivity . Dichloro substitution at the 2,6-position enhances electronic delocalization and polarizability compared to mono-chloro (4-chloro) analogs .

Optical and Electronic Properties: The 4-methoxyphenyl analog exhibits a higher nonlinear optical (NLO) β value (6,450 × 10⁻³⁰ esu) than the 2-hydroxyphenyl derivative due to stronger donor-acceptor interactions . Anthracenyl-substituted chalcones show superior nonlinear absorption coefficients, attributed to extended π-conjugation .

Thermal and Structural Stability: Compounds with electron-withdrawing groups (e.g., 2,6-dichloro) exhibit higher thermal stability than those with electron-donating groups (e.g., 4-methoxy) . XRD studies confirm planar configurations in dichloro derivatives, whereas steric hindrance in triazoloquinoxaline analogs reduces planarity .

Cytotoxicity and Therapeutic Potential: The title compound’s cytoprotective role contrasts with the cytotoxic effects of triazoloquinoxaline derivatives (e.g., 7k), which target cancer cells via dual kinase/tubulin inhibition .

Biological Activity

(E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, commonly known as a chalcone derivative, has garnered attention for its diverse biological activities. This article delves into its synthesis, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 277.15 g/mol. The structure features a conjugated system that contributes to its biological activity. Key physical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 277.15 g/mol |

| Density | 1.296 g/cm³ |

| Boiling Point | 408.8 °C |

| Melting Point | Not available |

Antimicrobial and Antitubercular Activity

Recent studies have demonstrated that chalcones exhibit significant antimicrobial properties. Specifically, (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has shown promising activity against Mycobacterium tuberculosis, with a reported IC90 value of 8.9 µM, indicating strong inhibitory effects on bacterial growth . The presence of the hydroxy group in the structure is pivotal for enhancing its bioactivity.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies indicate that it can inhibit the proliferation of various cancer cell lines. For instance, it demonstrated cytotoxic effects on A549 lung cancer cells, reducing cell viability significantly at concentrations as low as 30 µM . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural characteristics. The dichlorophenyl and hydroxyphenyl substituents play crucial roles in modulating its activity against different biological targets. Research indicates that modifications to these groups can lead to enhanced or diminished biological effects .

Case Studies

Case Study 1: Antitubercular Activity Assessment

A focused library of chalcone derivatives was synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Rv. Among these, (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one exhibited the most potent activity with an IC90 value of 8.9 µM, making it a candidate for further development as an antitubercular agent .

Case Study 2: Cytotoxicity in Cancer Cells

In a separate study focusing on various cancer cell lines, this chalcone derivative was tested against A549 cells. Results showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting its potential as an anticancer therapeutic . The study highlighted the importance of the hydroxy group in enhancing cytotoxicity.

Q & A

Q. What are the standard synthetic routes for (E)-3-(2,6-dichlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one?

The compound is typically synthesized via Claisen-Schmidt condensation , where a substituted acetophenone reacts with an aromatic aldehyde under basic conditions. For example:

- Dissolve 2-hydroxyacetophenone (1 mol) and 2,6-dichlorobenzaldehyde (1 mol) in ethanol (15–20 mL).

- Add 20% KOH dropwise under stirring at room temperature for 4 hours.

- Filter the product, wash with water, and recrystallize from ethanol .

Key variables : Solvent choice (ethanol for solubility), base concentration (20% KOH), and reaction time (4–6 hours). Slow evaporation of ethanol yields crystals suitable for XRD analysis .

Q. Which spectroscopic and structural characterization techniques are critical for this compound?

Essential methods include:

- IR spectroscopy : Identify functional groups (e.g., carbonyl stretch at ~1650 cm⁻¹, phenolic -OH at ~3200 cm⁻¹) .

- NMR (¹H and ¹³C) : Confirm proton environments (e.g., enone system protons at δ 6.5–8.0 ppm) and carbon backbone .

- X-ray crystallography : Resolve 3D structure and confirm E-configuration via bond angles and torsion angles (e.g., C=C bond length ~1.32 Å) .

- UV-Vis spectroscopy : Validate conjugation extent (λmax ~350–400 nm) .

Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?

The E-configuration is confirmed by:

- XRD analysis : Direct observation of molecular geometry, such as dihedral angles between aromatic rings and the planar enone system .

- ¹H NMR coupling constants : trans-olefinic protons exhibit coupling constants (J) of ~15–17 Hz .

Advanced Research Questions

Q. How can DFT calculations predict reactivity and electronic properties of this compound?

Density Functional Theory (DFT) calculates:

Q. What strategies resolve discrepancies between experimental and theoretical UV-Vis data?

Q. How are nonlinear optical (NLO) properties evaluated for this chalcone derivative?

Q. What methodologies assess the compound’s antimicrobial activity?

- Agar dilution assay : Determine minimum inhibitory concentration (MIC) against bacterial (e.g., S. aureus, E. coli) and fungal strains.

- Molecular docking : Simulate interactions with microbial targets (e.g., DNA gyrase, cytochrome P450) to rationalize activity .

- Structure-activity relationships : Correlate substituent effects (e.g., Cl, -OH) with bioactivity trends .

Q. How do solvent and catalyst choices impact synthesis yield and purity?

- Solvent polarity : Ethanol balances solubility and reaction rate. Polar aprotic solvents (e.g., DMF) may increase byproducts.

- Base strength : KOH (20%) optimizes enolate formation vs. side reactions. Lower concentrations reduce yield .

- Catalyst alternatives : Microwave-assisted synthesis reduces reaction time from hours to minutes .

Q. What experimental and computational approaches analyze thermal stability?

Q. How can crystallographic data resolve contradictions in bond parameters?

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) influencing bond lengths .

- Multipole refinement : Enhance XRD data accuracy for electron density mapping .

- Cross-validation : Compare XRD results with DFT-optimized geometries to identify outliers .

Methodological Considerations

- Data Contradiction Analysis : Use multi-technique validation (e.g., XRD + DFT for bond lengths) and statistical tools like R-factors to assess data reliability .

- Experimental Design : Optimize reaction conditions via Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.